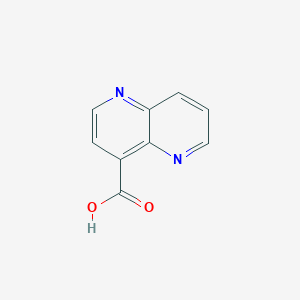

1,5-Naphthyridine-4-carboxylic acid

Overview

Description

1,5-Naphthyridine derivatives are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Chemical Reactions Analysis

1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Supramolecular Network Study

1,5-Naphthyridine derivatives have been explored for their role in forming supramolecular networks. The study by Jin et al. (2011) investigated the weak interactions between 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, revealing insights into binding with carboxylic acids. This research is significant for understanding 3D framework structures formed by these complexes, highlighting the potential of 1,5-Naphthyridine derivatives in supramolecular chemistry (Jin, Liu, Wang, & Guo, 2011).

Luminescent Europium(III) Complexes

Wei et al. (2016) developed water-soluble and luminescent Europium(III) complexes using carboxyl-functionalized 1,5-naphthyridine derivatives. These complexes displayed strong luminescence, high photostability, and sensitive pH response behavior, making them intriguing for potential applications in bioimaging and as pH probes (Wei, Wei, Yan, Zhao, Cai, Sun, Meng, Liu, Bian, & Huang, 2016).

Antibacterial Activity Study

Research on 1,8-naphthyridine-3-carboxylic acid derivatives by Gurjar et al. (2020) showed that these compounds possess broad-spectrum antimicrobial activity. They demonstrated significant bactericidal activity against various bacteria and fungi, positioning them as potential novel anti-infective agents (Gurjar, Pal, Mazumder, & Mazumder, 2020).

Synthesis of Multifunctional Organic Semiconductor Materials

Wang et al. (2012) synthesized a series of 1,5-naphthyridines with potential applications in organic semiconductor materials. These compounds exhibited robust thermal stability, fluorescence, and suitable electron affinities and ionization potentials for applications in high-efficiency OLEDs (Wang, Chen, Liu, Wang, Chang, Zhu, Li, 2012).

Future Directions

1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of medicinal chemistry . They present a wide variety of biological activities and have been the focus of many recent advances in synthesis, reactivity, and applications .

Mechanism of Action

Target of Action

Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

One study found that a naphthyridine derivative exhibited good drug-like, pharmacokinetic, and toxicity properties profiles .

Result of Action

Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The reactivity of naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes, suggests that environmental factors could potentially influence their action .

properties

IUPAC Name |

1,5-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMKWWYYKCFZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507462 | |

| Record name | 1,5-Naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Naphthyridine-4-carboxylic acid | |

CAS RN |

79426-14-5 | |

| Record name | 1,5-Naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)

![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)